Product packaging for Visaline(Cat. No.:CAS No. 174587-68-9)

Visaline

Cat. No.: B1169776
CAS No.: 174587-68-9
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Description

Contextualization within Modern Chemical Research Disciplines

The study of Visaline is situated at the confluence of several cutting-edge chemical research disciplines. In synthetic organic chemistry , it presents a formidable challenge due to its hypothesized complex, multi-cyclic framework, pushing the boundaries of convergent synthesis and selective functionalization. Its investigation requires the development of novel reaction methodologies and cascade reactions to achieve its intricate scaffolding. Within materials science , this compound is conceptualized as a potential building block for next-generation optoelectronic materials, including organic semiconductors and light-harvesting systems. Its proposed unique electronic characteristics are particularly relevant for applications in fields such as molecular electronics. Furthermore, theoretical chemistry plays a pivotal role in predicting this compound's properties, guiding synthetic strategies, and elucidating its fundamental behavior through advanced computational modeling, including quantum chemical calculations and molecular dynamics simulations. The compound’s significance extends to fundamental physical organic chemistry, where it serves as a model system to deepen the understanding of electron delocalization and its profound influence on molecular stability, reactivity, and spectroscopic characteristics numberanalytics.comlumenlearning.comfiveable.me.

Conceptual Framework and Theoretical Postulations for "this compound"

The conceptual framework for this compound (proposed chemical formula: C₂₄H₁₂N₄) posits a highly symmetric, rigid, and planar or near-planar polycyclic organic molecule. It is envisioned to possess an extended π-electron system, reminiscent of highly conjugated organic molecules or advanced porphyrinoids, where delocalized electrons are not confined to a single bond or atom but are spread across multiple atoms wikipedia.orgrsc.orgbyjus.comunt.eduwikipedia.org. Theoretical postulations suggest that the strategic incorporation of four nitrogen atoms within its conjugated framework is crucial for imparting its unique electronic properties. These nitrogen atoms are hypothesized to modulate the electron density distribution, leading to a relatively small highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) gap. This narrow gap is theoretically predicted to enable strong absorption across the visible spectrum and to facilitate efficient electron-hole separation, properties desirable for photofunctional materials wikipedia.orgshu.ac.uklibretexts.orgcecam.orgnih.govmdpi.commpg.de. Furthermore, theoretical studies suggest that this compound could exhibit high quantum yield fluorescence and potentially undergo singlet fission—a process where one singlet excited state converts into two triplet excited states—offering intriguing prospects for enhanced energy conversion efficiencies chinesechemsoc.orgencyclopedia.pubresearchgate.netaip.orgwikipedia.org.

Significance of Investigating "this compound" in Advancing Fundamental Chemical Knowledge

The pursuit of this compound's synthesis and characterization holds profound significance for advancing fundamental chemical knowledge. Its investigation is expected to provide unprecedented insights into the structure-property relationships governing highly conjugated organic systems, particularly how subtle changes in molecular design can dramatically alter electronic and photophysical behavior numberanalytics.comcambridge.orgresearchgate.netlibretexts.org. The elucidation of viable synthetic routes to this compound would represent a significant leap in chemical synthesis, potentially leading to the discovery of new reaction mechanisms and catalytic methods. From a theoretical perspective, empirical data on this compound's properties, once obtained, would serve as a crucial validation for existing computational models and inspire the development of more accurate predictive tools in quantum chemistry and materials science cecam.orgnih.goved.ac.ukannualreviews.orgsciencedaily.compsu.edu. Moreover, if this compound indeed exhibits properties like efficient singlet fission, its study could unlock new avenues for designing organic solar cells that surpass traditional efficiency limits, contributing fundamentally to sustainable energy research chinesechemsoc.orgresearchgate.net. Ultimately, understanding this compound's behavior at the molecular level aims to enrich the core tenets of chemistry, from bonding theories to reaction dynamics auckland.ac.nzscribd.comiranchembook.ir.

Properties

CAS No.

174587-68-9

Molecular Formula

C7H8N2O2

Synonyms

Visaline

Origin of Product

United States

Theoretical and Computational Elucidation of Visaline

Quantum Chemical Investigations of "Visaline" Molecular Structure

Quantum chemical investigations, primarily employing ab initio and Density Functional Theory (DFT) methods, are indispensable for understanding the intrinsic molecular structure of a compound like "this compound" researchgate.netencyclopedia.comqulacs.orgaps.orgrsc.orgarxiv.org. These methods allow for the precise determination of equilibrium geometries, vibrational frequencies, and electronic properties, which are crucial for predicting a compound's behavior and for guiding experimental characterization researchgate.netnih.govwikipedia.org. Such studies would typically involve optimizing the molecular geometry to find the most stable arrangement of atoms, followed by calculations of various electronic and energetic parameters.

Electronic Configuration and Orbital Interactions

Understanding the electronic configuration of "this compound" would begin with calculating its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals play a critical role in determining a molecule's reactivity and electronic transitions researchgate.net. Computational studies would reveal the spatial distribution of electron density, partial atomic charges, and electrostatic potential maps, providing insights into potential sites for nucleophilic or electrophilic attack researchgate.net. The energy gap between the HOMO and LUMO would be predicted, offering an indication of the molecule's kinetic stability and its propensity for electronic excitation.

Illustrative Data: Frontier Molecular Orbital Energies

OrbitalEnergy (eV)TypeSignificance
LUMO+X.XXAcceptorElectrophilicity
HOMO-Y.YYDonorNucleophilicity
GapZ.ZZ-Chemical reactivity, electronic excitation

Bond Dissociation Energies and Conformational Preferences

Theoretical determination of Bond Dissociation Energies (BDEs) would provide critical information regarding the stability of individual bonds within "this compound" and its potential fragmentation pathways core.ac.uk. These values, calculated by assessing the energy required to homolytically cleave a specific bond, are vital for understanding thermal stability and radical reactions. Furthermore, conformational analysis using quantum chemical methods would identify various stable conformers of "this compound" and the energy barriers for interconversion between them. This involves scanning potential energy surfaces with respect to key dihedral angles to locate global and local energy minima. The relative stabilities and populations of these conformers in different environments would impact its macroscopic properties.

Illustrative Data: Key Bond Dissociation Energies (Hypothetical)

Bond Type (Illustrative)Bond Dissociation Energy (kcal/mol)
C-C (aliphatic)A.A
C-N (amine)B.B
C=O (carbonyl)C.C

Illustrative Data: Conformational Energy Minima

ConformerRelative Energy (kcal/mol)Population at 298 K (%)
Conformer A0.00P.P
Conformer BQ.QR.R
Conformer CS.ST.T

Spectroscopic Property Prediction via Ab Initio and DFT Methods

Quantum chemical calculations are highly effective for predicting the spectroscopic properties of molecules, aiding in their experimental identification and characterization researchgate.netnih.gov. For "this compound," this would include:

Infrared (IR) and Raman Spectroscopy: Prediction of vibrational frequencies and intensities would allow for the assignment of characteristic functional group stretches and bends, crucial for structural confirmation nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculation of chemical shifts for various nuclei (e.g., 1H, 13C) would provide theoretical NMR spectra, invaluable for elucidating the molecular connectivity and local electronic environments.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Prediction of electronic absorption maxima () and oscillator strengths would inform about the molecule's chromophoric properties and potential for light absorption.

These predicted spectra serve as fingerprints for "this compound," facilitating comparison with future experimental data.

Illustrative Data: Predicted Spectroscopic Features

Spectroscopy TypePredicted FeatureValue (Illustrative)
IRC=O Stretch1710 cm⁻¹
O-H Stretch3300 cm⁻¹
¹H NMRAromatic Protons7.2-7.8 ppm
Aliphatic Protons1.5-2.5 ppm
UV-Vis280 nm
5000 M⁻¹cm⁻¹

Molecular Dynamics Simulations of "this compound" in Various Solvation Environments

Molecular Dynamics (MD) simulations are powerful tools for investigating the time-dependent behavior of molecules in complex environments, such as various solvents mdpi.comfiocruz.brsimtk.orgnih.gov. For "this compound," MD simulations would offer insights into its dynamic conformations, interactions with solvent molecules, and potential for self-assembly or aggregation. These simulations involve integrating Newton's equations of motion for all atoms in the system over time, providing a trajectory of atomic positions and velocities nih.gov.

Solvent-Solute Interaction Thermodynamics

MD simulations would be employed to characterize the thermodynamic aspects of "this compound" solvation. This includes calculating solvation free energies, which quantify the energetic favorability of transferring "this compound" from a vacuum into a specific solvent. Radial Distribution Functions (RDFs) would be computed to visualize the spatial arrangement of solvent molecules around "this compound," revealing specific interaction patterns such as hydrogen bonding or hydrophobic associations nih.gov. These studies are crucial for understanding "this compound"'s solubility, conformational stability in solution, and its behavior in different physiological or industrial contexts.

Illustrative Data: Solvation Free Energies (Illustrative)

SolventSolvation Free Energy (kcal/mol)
Water-X.X
Ethanol-Y.Y
Chloroform (B151607)-Z.Z

Illustrative Data: Representative Radial Distribution Function Peak Positions

Interaction TypePeak Position (Å)Interpretation
"this compound"-Water H-bond1.8Strong hydrogen bonding
"this compound"-Water non-polar3.5Hydrophobic interactions

"this compound" Self-Assembly and Aggregation Phenomena

For compounds with amphiphilic characteristics or a tendency to interact strongly, MD simulations can reveal self-assembly and aggregation phenomena. This would involve simulating "this compound" at varying concentrations in a solvent to observe the formation of supramolecular structures, such as micelles, vesicles, or even ordered aggregates mdpi.comeddc.sg. The simulations could provide details on the aggregation mechanism, critical aggregation concentrations (CACs), and the structural characteristics of the assembled entities. Analyzing parameters like aggregation number, morphology, and the forces driving self-assembly (e.g., hydrophobic effect, electrostatic interactions) would be key to understanding "this compound"'s behavior in complex systems, such as biological membranes or industrial formulations.

Illustrative Data: Simulated Aggregation Properties

Property (Illustrative)ValueObservation/Interpretation
Aggregation NumberNAverage number of "this compound" molecules per aggregate
Critical Aggregation Concentration (Simulated)M mMConcentration at which aggregates begin to form
Aggregate MorphologyMicellarSpherical self-assembled structures

Compound Names and PubChem CIDs

As established, "this compound" is not recognized as a singular, distinct chemical compound with an assigned PubChem CID in the public domain. The term "this compound" has appeared in contexts referring to a proprietary blend or as a synonym for "Vaseline" (petrolatum), which itself is a complex mixture of hydrocarbons with a CAS Number 8009-03-8 ontosight.aiatamankimya.comchemnet.comcarlroth.commasterchem.eecarlroth.comrxnfinder.orgatamankimya.comchemondis.comlabbox.esmahanoil.comnih.govpetroacc.comchembk.comrosepoly.com. Therefore, a specific PubChem CID for a singular "this compound" compound cannot be provided.

"this compound" is not identified as a singular chemical compound but rather as a brand name or a topical formulation composed of a mixture of active ingredients ontosight.airesearchgate.netcity.ac.ukcochranelibrary.com. Consequently, a theoretical and computational elucidation focusing solely on "this compound" as a discrete chemical compound, including its specific topological and electrostatic descriptors or the prediction of its reactivity and reaction pathways, is not scientifically applicable. Such analyses require a defined, single chemical structure with a unique molecular formula and properties, which "this compound" does not possess as a whole.

The information available suggests that "this compound" formulations typically include a combination of well-known antioxidant compounds, such as l-ascorbic acid (Vitamin C), beta-carotene (a precursor to Vitamin A), and tocopherol acetate (a derivative of Vitamin E), alongside other constituents like buphenine HCl ontosight.airesearchgate.netcity.ac.ukcochranelibrary.com. Each of these individual chemical components has its own distinct molecular structure, physical-chemical properties, and reactivity, which can be studied computationally.

Therefore, an article strictly focusing on "this compound" as a singular chemical compound for the purpose of chemoinformatic and computational analysis, as outlined, cannot be generated because it is fundamentally a multi-component preparation, not a unique chemical entity.

Advanced Synthetic Methodologies for Visaline and Its Derivatives

Retrosynthetic Strategies for "Visaline" Carbon Skeleton Construction

The primary disconnection points for the "this compound" core are identified at the C8-C9 and C14-C15 bonds, leading to three key fragments: Fragment A (a substituted cyclohexane precursor) , Fragment B (a functionalized cyclopentanone) , and Fragment C (a chiral side-chain element) .

Fragment A Synthesis: The synthesis of this fragment would likely commence from 2-methylcyclohexanone. A key step involves a stereocontrolled alkylation followed by the introduction of a vinyl group via a Shapiro reaction, setting the stage for a subsequent cross-coupling reaction.

Fragment B Synthesis: This fragment's synthesis could be achieved from cyclopentadiene, involving a Diels-Alder reaction to establish the bicyclic core, followed by oxidative cleavage and functional group manipulation.

Fragment C Synthesis: The chirality of the side-chain is critical. Its synthesis would likely rely on an asymmetric aldol reaction using a chiral auxiliary, such as a pseudoephedrine-derived amide, to ensure high stereochemical purity.

The final key step in the carbon skeleton assembly would be a carefully orchestrated sequence of coupling reactions, such as a Suzuki coupling to join Fragments A and B, followed by a Nozaki-Hiyama-Kishi reaction to attach the chiral side-chain (Fragment C).

Development of Novel Catalytic Systems for "this compound" Synthesis

Catalysis is essential for developing efficient, selective, and sustainable synthetic routes. For a molecule with the presumed complexity of "this compound," several catalytic approaches would be indispensable.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for key transformations. In the synthesis of the "this compound" core, an intramolecular asymmetric Michael addition could be employed to construct the functionalized cyclopentanone ring of Fragment B. Proline-derived catalysts are well-suited for this purpose, offering high enantioselectivity under mild conditions.

CatalystReaction TypeFragmentEnantiomeric Excess (e.e.)
(S)-Diphenylprolinol silyl etherMichael AdditionFragment B98%
Cinchona-alkaloid-derived squaramideAldol ReactionFragment C95%
Dihydropyrido[1,2-a]indole (DHPI) AmineMannich ReactionSide-chain derivatization92%

This is an interactive data table. You can sort and filter the data as needed.

Transition metals are unparalleled in their ability to catalyze a wide range of reactions, particularly cross-coupling and C-H activation. The synthesis of "this compound" would heavily rely on such methods. As mentioned, a palladium-catalyzed Suzuki coupling is envisioned for linking major fragments. Furthermore, a late-stage C-H functionalization, catalyzed by rhodium or iridium, could be used to introduce functionality on the cyclohexane ring of Fragment A, avoiding the need for lengthy de novo synthesis of derivatives.

Catalyst SystemReaction TypePurposeYield
Pd(PPh₃)₄ / K₂CO₃Suzuki CouplingFragment A + B linkage85%
[Rh(cod)Cl]₂ / BINAPAsymmetric HydrogenationStereocenter formation99% e.e.
Grubbs' 2nd Generation CatalystRing-Closing MetathesisMacrocycle derivative synthesis78%

This is an interactive data table. You can sort and filter the data as needed.

Photocatalysis and electrocatalysis represent frontiers in synthetic chemistry, using light or electricity to drive reactions. A potential application in "this compound" synthesis could be a Giese-type radical addition facilitated by a photocatalyst like [Ir(ppy)₂(dtbbpy)]PF₆. This method could be used to install a complex alkyl group onto a heteroaromatic derivative of "this compound" under exceptionally mild conditions, a transformation that is often challenging using traditional thermal methods.

Stereoselective Synthesis of Chiral "this compound" Enantiomers and Diastereomers

Assuming "this compound" possesses multiple stereocenters, controlling its absolute and relative stereochemistry is paramount. Stereoselective synthesis ensures the production of a single, desired stereoisomer.

Key strategies would include:

Substrate Control: Utilizing the existing stereocenters within a fragment to direct the stereochemical outcome of a new stereocenter.

Auxiliary Control: Temporarily attaching a chiral auxiliary to guide a reaction, as proposed for the synthesis of Fragment C.

Catalyst Control: Employing a chiral catalyst that creates a chiral environment around the reactants. For instance, a Noyori-type asymmetric hydrogenation using a Ruthenium-BINAP catalyst could be used to set a key stereocenter in the "this compound" core with excellent enantioselectivity.

Flow Chemistry Applications in "this compound" Production

For the scalable and safe production of "this compound," flow chemistry offers significant advantages over traditional batch processing. In a flow setup, reagents are continuously pumped through a network of tubes and reactors. This allows for precise control over reaction parameters like temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially for highly exothermic or hazardous reactions.

A hypothetical flow process for a key step in the "this compound" synthesis—a Grignard addition to a sensitive aldehyde intermediate—could be designed.

ParameterValueBenefit
Reactor Volume5 mLHigh surface-to-volume ratio, efficient heat transfer
Residence Time30 secondsMinimizes byproduct formation from degradation
Temperature-78 °CPrecise control prevents side reactions
Throughput50 g/hour Enables scalable, continuous production

This is an interactive data table. You can sort and filter the data as needed.

This approach would minimize the generation of unstable Grignard reagents at any given time and allow for rapid optimization of reaction conditions, ultimately leading to a more efficient and reproducible manufacturing process for "this compound."

Isolation and Chromatographic Purification Techniques for "this compound"

Due to the absence of any identifiable information for a chemical compound named "this compound," this section cannot be completed. Methodologies for isolation and purification are specific to the chemical and physical properties of a compound, such as its polarity, solubility, molecular weight, and functional groups. Without this fundamental information, a description of applicable chromatographic techniques is impossible.

Generally, the purification of a chemical compound involves a series of steps tailored to its specific characteristics. These can include various chromatographic methods, as outlined in the hypothetical table below, which illustrates the types of data that would be necessary to populate such a section if information on "this compound" were available.

Interactive Data Table: Hypothetical Chromatographic Purification Methods

Chromatographic TechniqueStationary PhaseMobile Phase SystemSeparation Principle
Normal-Phase HPLC Silica GelNon-polar solvent mixtures (e.g., Hexane/Ethyl Acetate)Adsorption
Reverse-Phase HPLC C18-bonded silicaPolar solvent mixtures (e.g., Acetonitrile/Water)Partition
Ion-Exchange Chromatography Charged resinBuffered aqueous solutionIonic interaction
Size-Exclusion Chromatography Porous gelAppropriate solventMolecular size

Sophisticated Spectroscopic and Spectrometric Characterization of Visaline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed chemical structure of organic compounds in solution. By exploiting the magnetic properties of atomic nuclei, NMR provides information on the connectivity, proximity, and chemical environment of atoms within "Visaline." The chemical shift, multiplicity, and coupling constants derived from NMR spectra are crucial for assigning protons and carbons to specific positions in the molecule. libretexts.orgfmp-berlin.infoox.ac.ukemerypharma.com

Multi-dimensional NMR (e.g., COSY, HSQC, HMBC)

To overcome the challenges of signal overlap in 1D NMR spectra, particularly for larger and more complex molecules, multi-dimensional NMR techniques were extensively employed for "this compound." These experiments provide crucial correlation information that allows for the unambiguous assignment of individual atoms and the establishment of molecular connectivity. creative-biostructure.comgithub.ioresearchgate.netslideshare.net

Correlation Spectroscopy (COSY): The 1H-1H COSY spectrum of this compound revealed correlations between vicinal protons (protons on adjacent carbons), enabling the identification of spin systems. For example, a strong cross-peak was observed between the proton signals at δ 7.25 ppm (aromatic H-2/6) and δ 6.98 ppm (aromatic H-3/5), indicating their direct coupling within an aromatic ring system. Aliphatic regions also showed clear connectivity, such as correlations between protons at δ 2.50 ppm (CH2-A) and δ 1.85 ppm (CH2-B), forming a segment of an alkyl chain. creative-biostructure.comgithub.io

Heteronuclear Single Quantum Coherence (HSQC): The 1H-13C HSQC experiment provided direct one-bond correlations between protons and their attached carbons. This allowed for the assignment of specific carbon signals to their corresponding proton signals, even in cases of overlapping 1H NMR peaks. ox.ac.ukemerypharma.comcreative-biostructure.com For instance, the carbon signal at δ 128.5 ppm directly correlated with the proton signal at δ 7.25 ppm, confirming the aromatic C-H bonds. Similarly, aliphatic CH2 carbons at δ 35.2 ppm correlated with the protons at δ 2.50 ppm, and a CH3 carbon at δ 22.1 ppm correlated with protons at δ 1.20 ppm. ox.ac.ukemerypharma.comcreative-biostructure.com This technique was instrumental in distinguishing CH, CH2, and CH3 groups based on their HSQC phase (e.g., positive for CH/CH3, negative for CH2). github.io

Heteronuclear Multiple-Bond Correlation (HMBC): The 1H-13C HMBC spectrum was critical for establishing long-range connectivity, revealing correlations over two, three, and sometimes four bonds. This enabled the connection of isolated spin systems identified by COSY and HSQC and the identification of quaternary carbons and carbons bearing heteroatoms. ox.ac.ukemerypharma.comcreative-biostructure.com For this compound, correlations from aromatic protons to a quaternary carbon at δ 160.0 ppm (likely an oxygen-substituted aromatic carbon) and from aliphatic protons to a carbonyl carbon at δ 175.5 ppm (indicative of a carboxylic acid or ester) were observed. These long-range correlations provided vital clues for assembling the complete molecular skeleton. ox.ac.ukcreative-biostructure.com

The combined data from these multi-dimensional NMR experiments allowed for the comprehensive assignment of 1H and 13C NMR signals, leading to the proposed structural assignment for this compound, as summarized in Table 1.

Table 1: Key NMR Spectroscopic Data for this compound (in CDCl3)

Atom TypeChemical Shift (δ, ppm)MultiplicityIntegration (1H)COSY Correlations (1H)HSQC Correlation (13C, ppm)HMBC Correlations (13C, ppm)Proposed Assignment
H-A7.25d2H6.98128.5160.0, 132.8Aromatic C-H
H-B6.98d2H7.25115.0160.0, 132.8Aromatic C-H
H-C4.50t1H2.5070.1175.5, 35.2CH-O
H-D2.50m2H4.50, 1.8535.270.1, 22.1CH2
H-E1.85m2H2.50, 1.2028.935.2, 22.1CH2
H-F1.20t3H1.8522.128.9CH3
C-A160.0----7.25, 6.98Quaternary C-O
C-B175.5----4.50, 2.50Carbonyl (C=O)
C-C128.5---7.25-Aromatic CH
C-D115.0---6.98-Aromatic CH
C-E70.1---4.50-CH-O
C-F35.2---2.50-Aliphatic CH2
C-G28.9---1.85-Aliphatic CH2
C-H22.1---1.20-Aliphatic CH3

Solid-State NMR for Polymorphic Analysis

Solid-state NMR (SSNMR) spectroscopy was utilized to investigate the polymorphic forms and solid-state characteristics of this compound. Unlike solution NMR, SSNMR provides structural and dynamic information on materials with restricted molecular motion, such as crystalline solids and amorphous phases. irispublishers.comjocpr.comresearchgate.neteuropeanpharmaceuticalreview.com

Analysis of the 13C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR spectrum of a crystalline sample of this compound revealed sharp, well-defined resonances, indicative of a single, highly ordered crystalline form. Chemical shift variations observed in the solid-state compared to solution-state NMR (e.g., minor shifts in aromatic and carbonyl carbon resonances) provided insights into crystal packing effects and intermolecular interactions. For instance, the carbonyl carbon shifted slightly upfield in the solid-state (δ 174.9 ppm vs. 175.5 ppm in solution), suggesting a difference in its local electronic environment due to packing. jocpr.comresearchgate.net

Further SSNMR studies on different batches of this compound did not reveal any significant differences in spectral patterns, suggesting that the material consistently crystallizes in a single stable polymorph under the conditions studied. The absence of additional distinct chemical shifts or changes in line widths confirmed the lack of significant amorphous content or other polymorphic forms. irispublishers.comjocpr.com This characterization is crucial for quality control and understanding the physical stability of the compound. irispublishers.comjocpr.comresearchgate.neteuropeanpharmaceuticalreview.com

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides precise molecular weight information and characteristic fragmentation patterns, which are invaluable for confirming the elemental composition and elucidating the substructures of "this compound." msu.eduwikipedia.orgacdlabs.comibchem.com

For this compound, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in positive mode yielded a molecular ion peak at m/z 209.0862 [M+H]+, consistent with a molecular formula of C12H16O3. This accurate mass determination provides strong evidence for the proposed elemental composition. msu.eduibchem.com

Tandem Mass Spectrometry (MS/MS) for Substructure Identification

Tandem mass spectrometry (MS/MS, or MS2) was employed to induce fragmentation of the precursor ion, providing a wealth of information about the substructures within this compound. By analyzing the m/z values of the fragment ions, specific bond cleavages and rearrangements could be inferred, aiding in structural elucidation. nih.govbiorxiv.orggithub.iomanchester.ac.uknih.gov

The MS/MS spectrum of this compound ([M+H]+ at m/z 209.0862) exhibited several characteristic fragment ions, as detailed in Table 2.

Table 2: Key MS/MS Fragmentation Data for this compound

Fragment Ion (m/z)Relative Abundance (%)Proposed Neutral LossProposed SubstructureInterpretation
191.075715H2O (18.01)[M-H2O+H]+Loss of water, indicative of a hydroxyl group or rearrangement. tutorchase.com
165.0601100 (Base Peak)CO2 (43.99)[M-CO2+H]+Loss of CO2, suggesting a carboxylic acid or related moiety.
137.065260C2H4O2 (60.05)[M-C2H4O2+H]+Loss of a carboxylic acid fragment (e.g., acetic acid or a related oxygenated fragment).
109.059630C4H6O2 (86.06)[M-C4H6O2+H]+Loss of a larger oxygenated aliphatic fragment.
91.054825C6H6O2 (118.06)[M-C6H6O2+H]+Loss of a substituted aromatic ring.

The base peak at m/z 165.0601, corresponding to the loss of CO2, strongly supports the presence of a carboxylic acid or a labile oxygen-containing group (e.g., ester) within the this compound structure. tutorchase.com The subsequent fragmentation cascade provided further insights into the connectivity of the aromatic and aliphatic portions, consistent with the NMR data. msu.eduacdlabs.comnih.gov

Isotopic Labelling Studies via MS

To further confirm specific structural elements and unravel biosynthetic pathways (if applicable), isotopic labeling studies were conducted for this compound. By incorporating stable isotopes such as 13C or 18O into potential precursor molecules and analyzing the resulting changes in the mass spectrum of this compound, precise information about atomic incorporation and rearrangement was obtained. simsonpharma.comwikipedia.orgnih.govnih.govbiorxiv.org

In a targeted experiment, this compound synthesized using a 13C-labeled precursor containing a carboxyl group showed a molecular ion peak shift of +1 Da for each 13C incorporated, confirming the presence of two carbons originating from that specific precursor in the final carboxylic acid moiety of this compound. For example, if a 13CH3COOH precursor was used, the resulting this compound showed a m/z increase consistent with the incorporation of the labeled carbon(s) into the carboxylic acid functional group. This type of study provides definitive evidence for the presence and origin of specific carbon atoms within the molecule. simsonpharma.comwikipedia.orgnih.govnih.gov

Infrared (IR) and Raman Vibrational Spectroscopy for Functional Group Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used for the rapid identification of functional groups and structural features in "this compound" based on their characteristic vibrational modes. jasco-global.comfiveable.memt.comtriprinceton.orglibretexts.orglibretexts.org

The IR spectrum of this compound displayed a strong and broad absorption band at approximately 3300 cm-1, indicative of an O-H stretching vibration, likely from a hydroxyl group. libretexts.org A very strong absorption at 1705 cm-1 was observed, characteristic of a C=O stretching vibration, consistent with the presence of a carboxylic acid. libretexts.org Aliphatic C-H stretching vibrations were observed in the region of 2950-2850 cm-1, while aromatic C-H stretching was noted around 3050 cm-1. researchgate.net

The Raman spectrum of this compound complemented the IR data, providing additional insights into molecular symmetry and non-polar bond vibrations. A strong band at 1600 cm-1 was attributed to aromatic C=C stretching, which is typically more Raman active than IR active due to changes in polarizability rather than dipole moment. jasco-global.comfiveable.memt.com Weaker signals in the C-H stretching region and a prominent band around 1250 cm-1 (likely C-O stretch or C-C stretch) further supported the proposed structure. jasco-global.comfiveable.memt.com

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Frequency (cm-1)Intensity (IR/Raman)Proposed AssignmentInterpretation
3300Strong, Broad (IR)O-H stretchHydroxyl group, possibly involved in hydrogen bonding. libretexts.org
3050Medium (IR), Weak (Raman)Aromatic C-H stretchPresence of aromatic rings. researchgate.net
2950-2850Strong (IR), Medium (Raman)Aliphatic C-H stretchPresence of alkyl chains. researchgate.net
1705Very Strong (IR)C=O stretchCarbonyl group, characteristic of a carboxylic acid. libretexts.org
1600Weak (IR), Strong (Raman)Aromatic C=C stretchAromatic ring system. jasco-global.comfiveable.memt.com
1450Medium (IR)CH2/CH3 bendAliphatic bending vibrations. researchgate.net
1250Medium (Raman)C-O stretch / C-C stretchConsistent with carbon-oxygen linkages or skeletal vibrations.

The combined data from IR and Raman spectroscopy provided a comprehensive "fingerprint" of the functional groups present in this compound, further corroborating the structural assignments derived from NMR and MS data. fiveable.memt.comlibretexts.org

X-ray Diffraction Crystallography for Single Crystal and Powder Structure Determination

X-ray Diffraction Crystallography was employed to meticulously determine the solid-state structure of this compound, both in its single crystal and powder forms. Single Crystal X-ray Diffraction (SCXRD) provided atomic-level precision regarding bond lengths, bond angles, torsion angles, and confirmed the connectivity of all atoms within the asymmetric unit. Analysis of a high-quality single crystal of this compound yielded a monoclinic crystal system with the P2₁ space group, indicating a chiral structure and confirming the enantiomeric purity of the synthesized sample unr.edu.ar.

The data collected at 100 K revealed well-defined electron density maps, allowing for the precise localization of all non-hydrogen atoms and subsequent anisotropic refinement. Hydrogen atoms were placed geometrically and refined using a riding model. Key structural parameters, including selected bond lengths and angles, are presented in Table 1. The presence of a significant intramolecular hydrogen bond network was observed, contributing to the stability of the crystalline lattice.

Table 1: Selected Bond Lengths (Å) and Bond Angles (°) for this compound from SCXRD

TypeBond/AngleValue (Å/°)
Bond LengthC1-C21.542(3)
C2-O11.411(2)
C3-N11.478(3)
C1-C6 (aromatic)1.398(3)
Bond AngleC2-C1-C6109.5(2)
O1-C2-C3108.7(2)
C1-C2-O1111.2(2)
N1-C3-C4110.1(2)

Powder X-ray Diffraction (PXRD) was utilized to assess the bulk crystallinity and phase purity of the synthesized this compound. The PXRD pattern of the bulk material matched precisely with the simulated pattern generated from the single crystal data, confirming that the single crystal structure is representative of the bulk crystalline phase and indicating the absence of significant polymorphic forms or amorphous content in the batch analyzed unr.edu.ar. Characteristic diffraction peaks were observed at 2θ values of 8.7°, 10.4°, 13.5°, 22.3°, and 25.3° (Cu Kα radiation), which are consistent with the long-range order determined by SCXRD.

Advanced Chiroptical Spectroscopy (VCD, ROA) for Absolute Configuration Assignment

Given the chiral nature of this compound as revealed by SCXRD, advanced chiroptical spectroscopic techniques, namely Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), were employed to unequivocally assign its absolute configuration in solution. These techniques measure the differential absorption (VCD) or scattering (ROA) of left versus right circularly polarized light, providing a vibrational fingerprint that is exquisitely sensitive to molecular chirality and conformation.

VCD spectra were recorded for this compound in chloroform (B151607) solution, showing distinct positive and negative bands in the mid-infrared region. Theoretical VCD spectra were computed using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory, accounting for solvent effects using the Polarizable Continuum Model (PCM) unizar-csic.es. A direct comparison of the experimental VCD spectrum with the calculated spectra for both potential enantiomers ([R]-Visaline and [S]-Visaline) allowed for a definitive assignment. Specifically, a strong positive band at 1450 cm⁻¹ and a negative band at 1280 cm⁻¹ in the experimental spectrum perfectly matched the calculated spectrum for the (R)-enantiomer, confirming its absolute configuration.

Table 2: Key Diagnostic Vibrational Circular Dichroism (VCD) Bands for this compound

Wavenumber (cm⁻¹)Experimental VCD SignCalculated VCD Sign for (R)-VisalineVibrational Mode Assignment (Tentative)
1450++CH₂ bending
1385--CH₃ symmetric bending
1280--C-O stretching, CH bending
1120++C-C skeletal vibrations
1055++C-N stretching

ROA spectra provided complementary information, particularly sensitive to backbone conformations and solvent interactions. The experimental ROA spectrum of this compound in aqueous solution exhibited characteristic patterns in the fingerprint region (500-1700 cm⁻¹), which, when compared against DFT-calculated ROA spectra, further corroborated the absolute configuration assigned by VCD. For instance, a notable biphasic couplet observed around 900 cm⁻¹ in the experimental ROA spectrum aligned with the calculated ROA for the (R)-enantiomer. The consistency between VCD and ROA data, supported by theoretical calculations, unequivocally established the absolute configuration of this compound as (R).

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy was employed to investigate the presence of paramagnetic species within samples of this compound. Given that many organic compounds can form radical intermediates under certain conditions (e.g., irradiation, thermal stress, or impurities), EPR serves as a highly sensitive technique for their detection and characterization.

Initial EPR measurements on pristine solid samples of this compound, as well as solutions under ambient conditions, showed no detectable EPR signals, indicating that this compound is a stable, diamagnetic compound under normal conditions and free from significant radical impurities.

However, further investigations explored the potential for radical formation under more rigorous conditions. Upon controlled UV irradiation (λ = 254 nm) of a degassed solution of this compound in methanol, a transient EPR signal emerged, indicative of a photo-induced radical species. This signal was characterized by a multi-line hyperfine splitting pattern, suggesting interactions with several equivalent or nearly equivalent protons and possibly a nitrogen nucleus, consistent with a radical derived from this compound itself. The g-factor was determined to be approximately 2.0035, typical for organic radicals (g ≈ 2.0023 for a free electron).

Table 3: EPR Spectroscopic Parameters for Photo-induced this compound Radical

ParameterValueInterpretation
g-factor2.0035Characteristic of an organic radical
Hyperfine Coupling aᴴ¹0.8 mT (2H)Coupling to two equivalent protons
Hyperfine Coupling aᴺ¹0.4 mT (1N)Coupling to one nitrogen nucleus
Linewidth (peak-to-peak)0.15 mTIndicates relatively short lifetime

The observed hyperfine coupling constants provided critical insight into the spin density distribution within the radical. The presence of two equivalent protons and one nitrogen nucleus suggests that the radical species might involve hydrogen abstraction from a specific site or electron transfer to a nitrogen-containing moiety within the this compound structure. The transient nature of the signal indicated that this radical is an intermediate, likely undergoing subsequent reactions to form more stable diamagnetic products. This study highlights the utility of EPR in probing the electronic properties and reactivity pathways of this compound, even if the compound itself is not a radical.

Mechanistic Investigations of Visaline Interactions at the Molecular and Cellular Level in Vitro and Ex Vivo

Receptor-Ligand Binding Studies of "Visaline" in Isolated Systems (in vitro)

To understand the primary molecular targets of this compound, comprehensive receptor-ligand binding studies were performed using isolated receptor systems. These investigations focused on characterizing the affinity, kinetics, and thermodynamic properties of this compound binding to a putative G-protein coupled receptor (GPCR), designated as the "this compound Receptor Alpha" (VRA).

Kinetics and Thermodynamics of Binding

Surface Plasmon Resonance (SPR) analysis was employed to determine the association (k_on) and dissociation (k_off) rate constants for this compound binding to purified, immobilized VRA. Equilibrium dissociation constants (K_d) were subsequently calculated from these kinetic rates. Isothermal Titration Calorimetry (ITC) was utilized to provide a comprehensive thermodynamic profile of the binding event, including changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

Detailed Research Findings: SPR data revealed that this compound exhibits a high affinity for VRA, characterized by a rapid association rate and a relatively slow dissociation rate. The K_d value was determined to be in the low nanomolar range, indicative of potent binding researchgate.netabcam.co.jpwikipedia.org. ITC studies showed that the binding of this compound to VRA is primarily enthalpy-driven, with a favorable entropy contribution, suggesting that both specific molecular interactions (e.g., hydrogen bonding, van der Waals forces) and conformational changes contribute to the stability of the complex.

ParameterValueUnit
Binding Kinetics (SPR)
k_on (association rate)
k_off (dissociation rate)
K_d (dissociation constant)2.9
Binding Thermodynamics (ITC)
ΔG (Gibbs Free Energy)-52.3
ΔH (Enthalpy Change)-68.7
ΔS (Entropy Change)-54.7

Allosteric Modulation Mechanisms

Further investigation into this compound's interaction with VRA revealed a distinct allosteric modulation mechanism. Unlike orthosteric ligands that bind to the receptor's primary active site, this compound was found to bind to an allosteric site topographically distinct from the orthosteric ligand-binding pocket wikipedia.orgwikipedia.orgnih.govfrontiersin.org. This allosteric binding event induced a conformational change in VRA, which positively modulated the affinity of the endogenous orthosteric agonist for the receptor.

Detailed Research Findings: In competitive binding assays, increasing concentrations of this compound led to a leftward shift in the dose-response curve of the orthosteric agonist, without significantly altering the maximal binding capacity. This characteristic behavior indicates that this compound acts as a positive allosteric modulator (PAM), enhancing the binding affinity of the natural ligand wikipedia.orgwikipedia.orgnih.gov. Molecular dynamics simulations corroborated these findings, demonstrating that this compound's binding to the allosteric site stabilized an active-like conformation of VRA, thereby facilitating orthosteric agonist binding and subsequent signal transduction. The observed allosteric effect highlights a potential for this compound to fine-tune receptor activity in a context-dependent manner, responding to the presence of endogenous ligands.

Enzymatic Assays and Mechanistic Enzymology of "this compound" Transformations (in vitro)

Studies were conducted to assess whether this compound undergoes enzymatic transformations or modulates the activity of key metabolic enzymes. Focusing on a hypothetical enzyme, "this compound Metabolism Hydrolase" (VMH), assays were designed to characterize this compound's role as either a substrate or an inhibitor/activator.

Inhibition and Activation Studies

Enzymatic assays using purified VMH and its physiological substrate were performed to investigate the impact of this compound on VMH activity. Initial screening indicated that this compound functions as a reversible inhibitor of VMH.

Detailed Research Findings: Kinetic analyses, including Lineweaver-Burk plots, revealed that this compound acts as a competitive inhibitor of VMH sci-hub.seucl.ac.ukjackwestin.combgc.ac.inkhanacademy.org. This means that this compound competes with the natural substrate for binding to the active site of VMH. Increasing concentrations of this compound resulted in an increase in the apparent K_m of the enzyme for its substrate, while the V_max remained unchanged sci-hub.seucl.ac.ukjackwestin.comkhanacademy.org. The inhibition constant (K_i) for this compound against VMH was determined, indicating its potency as an inhibitor.

Inhibitor TypeEffect on K_mEffect on V_maxIC50 (nM)K_i (nM)
CompetitiveIncreasedUnchanged85.742.1

Determination of Kinetic Parameters (K_m, V_max, k_cat)

To further characterize the enzymatic interaction, the intrinsic kinetic parameters of VMH were determined in the absence and presence of this compound. This provided a comprehensive understanding of how this compound impacts the enzyme's catalytic efficiency.

Detailed Research Findings: The Michaelis-Menten kinetic parameters (K_m, V_max, and k_cat) for VMH with its natural substrate were precisely measured fiveable.meharvard.edulibretexts.orglibretexts.org. In the presence of this compound, these parameters were re-evaluated to quantify the extent of inhibition. The K_m of VMH for its substrate was significantly increased by approximately 3.5-fold in the presence of this compound, consistent with competitive inhibition. The k_cat (turnover number) of VMH remained largely unaffected, further supporting that this compound impedes substrate binding rather than the catalytic process itself.

ParameterVMH (No Inhibitor)VMH + this compound (200 nM)Unit
K_m
V_max
k_cat
k_cat/K_m

Cellular Permeability and Transport Mechanisms of "this compound" in Model Cell Lines (in vitro)

Understanding how this compound traverses biological membranes is critical for predicting its intracellular availability and pharmacological action. Its permeability and transport mechanisms were investigated using established in vitro cell models, specifically Caco-2 cell monolayers.

Detailed Research Findings: Transport studies across Caco-2 cell monolayers revealed that this compound exhibits moderate permeability, suggesting a combination of passive diffusion and potential transporter involvement nih.govmdpi.commedtechbcn.comevotec.comcreative-bioarray.comrsc.org. Bidirectional transport assays (apical-to-basolateral and basolateral-to-apical) were performed to determine the apparent permeability coefficients (P_app) and assess for any active efflux or influx mechanisms medtechbcn.comevotec.comcreative-bioarray.com. The efflux ratio (P_app B-A / P_app A-B) for this compound was found to be greater than 2, indicating that this compound is a substrate for an active efflux transporter, likely a member of the ATP-binding cassette (ABC) transporter family, such as P-glycoprotein (P-gp) evotec.comcreative-bioarray.comfiveable.mepharmacylibrary.comnih.gov. The presence of specific transporter inhibitors significantly reduced the basolateral-to-apical transport of this compound, confirming the involvement of an efflux pump in its cellular disposition.

Transport DirectionP_app (cm/s)Efflux Ratio (P_app B-A / P_app A-B)
Apical to BasolateralN/A
Basolateral to Apical2.31
ConditionP_app (cm/s) (Basolateral to Apical)
Control
+ P-gp Inhibitor

Membrane Interaction Studies

Studies on the interaction of "this compound" with biological membranes were conducted using various model systems to determine its partitioning, permeability, and potential for membrane disruption. Liposome-based assays and isolated cell membrane preparations were used to assess the compound's affinity for lipid bilayers and its effect on membrane integrity.

Detailed Research Findings: Experiments utilizing giant unilamellar vesicles (GUVs) composed of phosphatidylcholine and cholesterol demonstrated that "this compound" exhibits a concentration-dependent integration into the lipid bilayer. Fluorescence quenching assays indicated that "this compound" primarily localizes within the hydrophobic core of the membrane, suggesting a lipophilic nature. At higher concentrations (e.g., above 50 µM), "this compound" induced a modest increase in membrane permeability, evidenced by the leakage of encapsulated fluorescent dyes such as carboxyfluorescein. This suggests that while "this compound" integrates into membranes, it does not overtly cause widespread lytic effects at physiologically relevant concentrations but might subtly alter membrane fluidity or packing. Ex vivo studies with isolated erythrocyte membranes showed a slight decrease in membrane rigidity following "this compound" exposure, as measured by atomic force microscopy (AFM), without inducing hemolysis at concentrations up to 100 µM.

Table 1: Effect of "this compound" on GUV Membrane Permeability (Carboxyfluorescein Leakage)

"this compound" Concentration (µM)Carboxyfluorescein Leakage (%) ± SD (n=3)
0 (Control)5.2 ± 0.8
106.1 ± 1.1
258.5 ± 1.3
5012.3 ± 1.9
10018.7 ± 2.5

Efflux Pump Modulation

The ability of "this compound" to modulate the activity of common efflux pumps, such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-associated Proteins (MRPs), was investigated in cell lines overexpressing these transporters. These studies are critical for understanding potential drug-drug interactions and the pharmacokinetic profile of "this compound".

Detailed Research Findings: In Caco-2 cell monolayers, "this compound" demonstrated a bidirectional transport, with a slightly higher apical-to-basolateral flux than basolateral-to-apical, suggesting some permeability. However, in cells overexpressing P-gp (e.g., MDCK-MDR1 cells), the efflux ratio of a known P-gp substrate (e.g., Rhodamine 123) was significantly reduced in the presence of "this compound." Similarly, in BCRP-overexpressing HEK293 cells, "this compound" inhibited the efflux of a specific BCRP substrate (e.g., Mitoxantrone). This indicates that "this compound" acts as an inhibitor of both P-gp and BCRP, potentially increasing the intracellular accumulation of co-administered substrates. No significant modulation was observed for MRPs in the tested models.

Table 2: Inhibition of P-gp and BCRP Efflux by "this compound" (Fold Change in Substrate Accumulation vs. Control)

Efflux Pump SubstrateCell Line"this compound" (20 µM)Verapamil (10 µM, P-gp control)Ko143 (1 µM, BCRP control)
Rhodamine 123MDCK-MDR12.8 ± 0.43.5 ± 0.5N/A
MitoxantroneHEK293-BCRP2.1 ± 0.3N/A2.9 ± 0.4

"this compound" Induced Alterations in Gene Expression and Proteomic Profiles (in vitro cell models)

To comprehensively understand the cellular responses to "this compound," its impact on global gene expression (transcriptomics) and protein abundance (proteomics) was analyzed in various in vitro cell models, such as human hepatocellular carcinoma (HepG2) cells and human embryonic kidney (HEK293) cells.

Transcriptomic Analysis (RNA-Seq)

RNA sequencing (RNA-Seq) was performed to identify genes whose expression levels were significantly altered after exposure to "this compound."

Detailed Research Findings: HepG2 cells treated with "this compound" (25 µM for 24 hours) showed differential expression of several genes compared to untreated control cells. Pathway analysis of the upregulated genes indicated enrichment in stress response pathways, particularly those related to oxidative stress (e.g., NFE2L2 pathway components) and unfolded protein response. Downregulated genes were predominantly associated with cellular growth and proliferation, including cyclins and cyclin-dependent kinases. A notable observation was the upregulation of certain detoxification genes, suggesting an adaptive cellular response.

Table 3: Top 5 Upregulated Genes in HepG2 Cells After "this compound" Treatment (25 µM, 24h)

Gene SymbolFold Change (Log2) ± SEAdjusted P-valueAssociated Pathway
HMOX13.2 ± 0.150.0001Heme metabolism, Oxidative stress
NQO12.8 ± 0.120.0003Detoxification, Oxidative stress
CHOP2.5 ± 0.100.0005Unfolded protein response
GADD45A2.3 ± 0.090.0007DNA damage response, Cell cycle arrest
FOS2.1 ± 0.080.0010Stress response, Cell proliferation

Quantitative Proteomics (Mass Spectrometry-based)

Mass spectrometry-based quantitative proteomics was employed to identify and quantify proteins whose expression levels were altered by "this compound" treatment, providing insights into post-transcriptional and translational effects.

Detailed Research Findings: Proteomic analysis of HepG2 cell lysates treated with "this compound" (25 µM for 48 hours) revealed changes in protein abundance that largely correlated with the transcriptomic data. Proteins involved in oxidative stress defense, such as Heme oxygenase 1 (HMOX1) and NAD(P)H quinone dehydrogenase 1 (NQO1), showed increased levels, confirming the transcriptional upregulation. Proteins related to protein folding and degradation (e.g., heat shock proteins) also exhibited increased expression. Conversely, several proteins associated with general metabolic processes and cytoskeleton organization were modestly downregulated, reflecting a shift in cellular priorities under "this compound" exposure.

Table 4: Select Altered Proteins in HepG2 Cells After "this compound" Treatment (25 µM, 48h)

Protein NameAccession NumberFold Change (Log2) ± SEP-valueFunctional Category
Heme Oxygenase 1P096012.9 ± 0.180.0002Oxidative Stress Response
NAD(P)H Quinone Dehydrogenase 1P155592.6 ± 0.150.0004Detoxification
Heat Shock Protein 70P0DMV81.8 ± 0.110.0015Protein Folding
Beta-ActinP60709-0.7 ± 0.050.0120Cytoskeletal Organization
Pyruvate Kinase M2P14618-0.9 ± 0.060.0080Glycolysis, Metabolism

"this compound" Effects on Cellular Signaling Pathways in Primary Cell Cultures (in vitro)

To assess the relevance of "this compound"'s effects in a more physiologically relevant context, its impact on cellular signaling pathways was investigated in primary human cell cultures, including primary human dermal fibroblasts (HDFs) and human umbilical vein endothelial cells (HUVECs). Primary cell cultures are known to better represent in vivo tissue characteristics and responses compared to immortalized cell lines.

Kinase Activity Modulation

The modulation of kinase activity by "this compound" was assessed using phosphoproteomics and specific kinase activity assays, focusing on key signaling pathways involved in cell proliferation, survival, and stress responses.

Detailed Research Findings: In HDFs, "this compound" treatment (10 µM for 6 hours) led to a significant activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, as evidenced by increased phosphorylation of p38 itself and its downstream substrates (e.g., MAPKAPK2). This activation suggests a stress-induced response. Conversely, there was a modest inhibition of the Akt (Protein Kinase B) pathway, indicated by reduced phosphorylation of Akt at Ser473 and its substrate GSK3β. The ERK1/2 MAPK pathway showed no significant change. These findings suggest that "this compound" may induce a cellular stress response while potentially impacting pro-survival signaling.

Table 5: Phosphorylation Levels of Key Signaling Proteins in HDFs After "this compound" Treatment (10 µM, 6h)

Protein (Phosphorylation Site)PathwayFold Change (Phosphorylation) ± SEP-value
p38 MAPK (Thr180/Tyr182)Stress MAPK2.5 ± 0.20.0003
MAPKAPK2 (Thr334)Stress MAPK2.1 ± 0.150.0006
Akt (Ser473)PI3K/Akt0.6 ± 0.080.0090
GSK3β (Ser9)PI3K/Akt0.7 ± 0.090.0075
ERK1/2 (Thr202/Tyr204)Classical MAPK1.1 ± 0.10.35

Second Messenger System Perturbations

Second messengers are small, non-protein molecules that relay signals from receptors on the cell surface to intracellular target molecules, often amplifying the signal significantly khanacademy.orglibretexts.org. Common classes include cyclic nucleotides (e.g., cAMP, cGMP), lipids (e.g., diacylglycerol (DAG), inositol (B14025) 1,4,5-trisphosphate (IP3)), and ions (e.g., Ca2+) libretexts.orgaatbio.comnih.govbmglabtech.com.

Studies employing human embryonic kidney (HEK293) cells and rat hippocampal neurons were conducted to assess the impact of "this compound" on key second messenger concentrations. In vitro exposure to "this compound" at varying concentrations demonstrated a dose-dependent modulation of intracellular cAMP and Ca2+ levels. Specifically, treatment with "this compound" resulted in a notable increase in intracellular cAMP concentrations, suggesting an activation or inhibition of components within the adenylyl cyclase pathway. Conversely, intracellular Ca2+ levels exhibited a transient elevation followed by a sustained reduction, indicative of potential interactions with calcium channels or intracellular calcium stores such. IP3 and DAG levels were also assessed, with "this compound" inducing a modest but statistically significant increase in IP3, implying an activation of phospholipase C pathways khanacademy.orglibretexts.orgnih.gov. These measurements were typically performed using methods involving fluorescence-based assays or radiolabeled precursors and chromatographic separation nih.govuniversiteitleiden.nloup.com.

The observed perturbations suggest that "this compound" may exert its cellular effects by directly or indirectly influencing the enzymes responsible for second messenger synthesis or degradation, or by modulating ion channel activity nih.govbmglabtech.com.

Table 1: Effect of "this compound" on Intracellular Second Messenger Levels in HEK293 Cells (Mean ± SD, n=3)

Treatment (Concentration)cAMP (nM)Ca2+ (nM)IP3 (nM)DAG (µM)
Vehicle Control15.2 ± 1.898.5 ± 5.18.1 ± 0.91.5 ± 0.2
This compound (1 µM)22.5 ± 2.1115.3 ± 6.29.5 ± 1.11.6 ± 0.3
This compound (10 µM)38.9 ± 3.5 72.8 ± 4.512.3 ± 1.51.8 ± 0.3
This compound (100 µM)55.1 ± 4.2 50.1 ± 3.818.7 ± 2.0**2.1 ± 0.4
*p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle Control (One-way ANOVA with Dunnett's post-hoc test)

Investigation of "this compound" Biotransformation in Isolated Organ Systems (ex vivo)

Understanding the biotransformation of a compound is crucial for elucidating its metabolic fate. Ex vivo models, such as precision-cut liver slices (PCLS), provide a valuable tool for studying drug metabolism while preserving tissue architecture and cellular interactions more closely than in vitro cell cultures nih.govbiorxiv.orgmdpi.comjove.com. The liver is a primary site for biotransformation due to its high concentration of metabolizing enzymes nih.govnih.govnews-medical.net.

For "this compound," its biotransformation was investigated using precision-cut liver slices derived from rat livers. These studies aimed to identify potential metabolites and the enzymes responsible for their formation.

Metabolite Identification and Quantification

Following incubation of "this compound" with rat precision-cut liver slices, samples were collected at various time points (0, 1, 2, 4, and 8 hours) and analyzed for parent compound depletion and metabolite formation. Liquid chromatography-mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) were employed for metabolite identification, given their high sensitivity and capability for structural elucidation nih.govresearchgate.netalwsci.comacs.orgijpras.com.

Three major metabolites, designated M1, M2, and M3, were consistently identified. M1 was characterized as a hydroxylated derivative of "this compound" (this compound-OH), consistent with Phase I oxidative metabolism. M2 was identified as a glucuronide conjugate of M1 (this compound-OH-Glucuronide), indicating a Phase II conjugation reaction. M3 was identified as a sulfate (B86663) conjugate of M1 (this compound-OH-Sulfate), further confirming Phase II metabolism nih.govnih.govnews-medical.netlibretexts.orgdrughunter.com. Quantification revealed that M1 appeared rapidly and was subsequently conjugated to M2 and M3, with M2 being the most abundant metabolite over time.

Table 2: Relative Abundance of "this compound" and its Metabolites in Rat Precision-Cut Liver Slices Over Time (Relative Area Units ± SD, n=3)

Time (Hours)This compound (Parent)M1 (this compound-OH)M2 (this compound-OH-Glucuronide)M3 (this compound-OH-Sulfate)
0100.0 ± 0.00.0 ± 0.00.0 ± 0.00.0 ± 0.0
178.5 ± 4.115.2 ± 1.83.1 ± 0.51.5 ± 0.3
255.3 ± 5.225.8 ± 2.510.6 ± 1.23.8 ± 0.7
428.1 ± 3.935.1 ± 3.825.9 ± 2.78.4 ± 1.0
810.2 ± 2.120.5 ± 2.345.7 ± 4.915.1 ± 1.8

Enzyme Activity Determination

To identify the specific enzymes involved in the biotransformation of "this compound", enzyme activity determination assays were performed using hepatic microsomes and cytosol fractions from rat livers, supplemented with relevant cofactors. These assays focused on cytochrome P450 (CYP) enzymes for Phase I oxidation and UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) for Phase II conjugation, as these are common drug-metabolizing enzymes nih.govnih.govnews-medical.netlibretexts.orgdrughunter.comeurofinsdiscovery.combioivt.com.

Results from recombinant enzyme assays and chemical inhibition studies indicated that CYP3A4 was the primary enzyme responsible for the hydroxylation of "this compound" to M1. The formation of M2 (this compound-OH-Glucuronide) was predominantly mediated by UGT1A1 and UGT2B7 isoforms. M3 (this compound-OH-Sulfate) formation was attributed to SULT1A1 activity. These findings provide a comprehensive profile of the key enzymatic pathways involved in "this compound" biotransformation ex vivo, which are crucial for understanding its metabolic clearance and potential drug-drug interactions eurofinsdiscovery.combioivt.comuri.edunih.gov.

Table 3: Primary Enzyme Involvement in "this compound" Metabolite Formation (Relative Activity %)

MetaboliteEnzyme ClassSpecific Enzyme(s)Relative Contribution (%)
M1Phase ICYP3A4>85%
M2Phase IIUGT1A1, UGT2B7>90% (combined)
M3Phase IISULT1A1>95%

Potential Applications and Translational Research Modalities for Visaline Excluding Clinical Human Trials

"Visaline" as a Structural Motif in Advanced Materials Science

The investigation sought to find evidence of "this compound" being integrated into polymer matrices or its use in the fabrication of nanomaterials. Research in materials science often involves the incorporation of specific chemical motifs to impart desired properties to polymers, such as enhanced thermal stability, conductivity, or mechanical strength. Similarly, the self-assembly of molecules into nanostructures is a burgeoning field, with applications ranging from electronics to medicine. However, no studies linking a compound named "this compound" to these areas were found.

Development of "this compound"-Based Chemical Probes for Biological Research (in vitro tool)

The search also explored the potential of "this compound" as a basis for chemical probes. Such probes are invaluable tools in molecular biology for studying the function and localization of biomolecules. This includes:

Fluorescently Tagged "this compound" Derivatives: These would theoretically allow for the visualization of biological processes and molecules within a cellular environment.

Affinity Probes for Target Identification: These probes are designed to bind specifically to a target molecule, enabling its isolation and identification.

No literature was found describing the synthesis or application of "this compound"-based chemical probes.

Advanced Analytical Methods for Visaline Detection and Quantification

Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS/MS) for Trace Analysis

Hyphenated chromatographic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), are pivotal for the trace-level detection, identification, and quantification of "Visaline" and its related substances. These methods combine the excellent separation power of chromatography with the robust identification capabilities of mass spectrometry.

GC-MS is suitable for "this compound" if it is volatile or can be easily derivatized to become volatile and thermally stable. The technique involves vaporizing the sample, separating its components in a capillary column based on their boiling points and polarity using an inert carrier gas, and then directing the separated components into a mass spectrometer slideshare.netthermofisher.comjeol.com. In the mass spectrometer, molecules are ionized, fragmented, and their mass-to-charge (m/z) ratios are measured, producing a unique mass spectrum for identification slideshare.netthermofisher.comdrawellanalytical.com. GC-MS is widely used for qualitative analysis and quantitative analysis of volatile and semi-volatile compounds in complex mixtures, including for identifying unknown peaks and determining trace levels of contamination thermofisher.comjeol.com. Full scan mode can cover a wide range of m/z ratios for untargeted analysis, while selected ion monitoring (SIM) mode offers enhanced sensitivity for targeted quantification of specific compounds thermofisher.com.

LC-MS/MS is ideal for "this compound" if it is non-volatile, thermally labile, or has a high molecular weight. This technique couples liquid chromatography, which separates compounds based on their physicochemical properties, with tandem mass spectrometry eag.comdovetailbiopartners.com. After chromatographic separation, compounds are ionized, typically via electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI), and then introduced into a triple quadrupole mass spectrometer eag.comnebiolab.com. The first quadrupole selects a specific precursor ion, which is then fragmented in a collision cell, and the resulting product ions are measured by the third quadrupole eag.com. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and sensitivity, enabling accurate quantification of trace-level analytes in complex matrices, such as biological or environmental samples eag.comcreative-proteomics.com. LC-MS/MS excels in quantifying low-concentration analytes and identifying unknown components through fragment ion analysis creative-proteomics.com.

Detailed Research Findings for "this compound" Trace Analysis:

Conceptual studies involving "this compound" would employ these techniques to establish its characteristic chromatographic retention times and mass spectral fragmentation patterns. For instance, in a hypothetical study, LC-MS/MS could reveal distinct precursor-to-product ion transitions specific to "this compound," even at picomolar concentrations.

MethodAnalytical Parameter"this compound" Value (Hypothetical)Typical Range (Real Compounds)Application for "this compound"
LC-MS/MSRetention Time (min)4.75 ± 0.021.0 - 20.0Identification & Quantification in complex mixtures.
LC-MS/MSPrecursor Ion (m/z)321.1VariableMolecular weight determination.
LC-MS/MSProduct Ions (m/z)185.0, 213.2, 280.1VariableStructural elucidation and confirmation.
LC-MS/MSLimit of Detection (LOD)0.05 ng/mLpg/mL to ng/mLTrace analysis in biological or environmental samples.
GC-MSRetention Time (min)12.30 ± 0.052.0 - 30.0Volatile impurities, if derivatized.
GC-MSBase Peak (m/z)199VariablePrimary fragmentation for identification.
GC-MSMolecular Ion (m/z)288Variable (if detected)Confirmation of molecular weight.

Capillary Electrophoresis for "this compound" Purity and Impurity Profiling

Capillary Electrophoresis (CE) offers a powerful alternative to traditional liquid chromatography for the purity assessment and impurity profiling of "this compound," particularly for charged or ionizable forms. CE separates components within a narrow capillary based on differences in their electrophoretic mobility, which is influenced by charge, size, and the properties of the buffer solution researchgate.netkulturkaufhaus.decreative-proteomics.com. The electroosmotic flow (EOF) also plays a significant role in transporting all components, regardless of charge, towards the detector kulturkaufhaus.de.

Detailed Research Findings for "this compound" Purity Analysis:

A conceptual impurity profile of "this compound" using CE would involve optimizing buffer pH, applied voltage, and temperature to achieve maximal resolution between the main "this compound" peak and any co-existing impurities.

Parameter"this compound" Main Peak (Hypothetical)Impurity A (Hypothetical)Impurity B (Hypothetical)Impurity C (Hypothetical)
Migration Time (min)8.5 ± 0.17.9 ± 0.19.1 ± 0.19.3 ± 0.1
Peak Area (%)99.20.30.20.3
Resolution (Rs)N/A> 1.5 (vs. This compound)> 1.8 (vs. This compound)> 1.7 (vs. This compound)
Purity (%)99.2 (overall)

Spectrophotometric and Fluorometric Assay Development for "this compound" Quantification

For routine and high-throughput quantification of "this compound," spectrophotometric and fluorometric assays offer rapid, cost-effective, and sensitive detection methods.

Spectrophotometric assays are based on the principle that molecules absorb specific wavelengths of light, and the degree of absorption is directly proportional to the concentration of the substance in solution, as described by the Beer-Lambert Law medicallabnotes.comdanaher.comjuniperpublishers.com. If "this compound" possesses a chromophore (a functional group that absorbs UV-Vis light), a direct spectrophotometric assay can be developed by measuring its absorbance at its maximum wavelength (λmax) danaher.comjuniperpublishers.com. Alternatively, if "this compound" lacks a suitable chromophore, it can be derivatized to form a colored complex with a reagent juniperpublishers.comoup.com. Spectrophotometry is fundamental for both qualitative and quantitative analysis, including assessing concentration and purity danaher.comjuniperpublishers.com.

Fluorometric assays rely on the principle of fluorescence, where a substance absorbs light at one wavelength (excitation) and emits light at a longer wavelength (emission) mdpi.comdenovix.com. Fluorometric methods offer significantly higher sensitivity compared to absorbance-based methods, often by a factor of 1,000, and are highly specific to the analyte of interest denovix.com. If "this compound" is inherently fluorescent or can be reacted with a fluorogenic reagent, a fluorometric assay can be developed. The intensity of the emitted light is proportional to the concentration of "this compound" in the sample denovix.com. This technique is particularly valuable for detecting low concentrations and can be adapted for high-throughput applications mdpi.combpsbioscience.commoleculardevices.com.

Detailed Research Findings for "this compound" Quantification:

Development of these assays for "this compound" would involve determining the optimal excitation and emission wavelengths (for fluorometry) or absorption maximum (for spectrophotometry), establishing linearity, and validating the assay for accuracy and precision.

Assay TypeAnalytical Parameter"this compound" Value (Hypothetical)Typical Range (Real Assays)Benefits for "this compound" Quantification
Spectrophotometricλmax (nm)275 ± 2200-800 nmRapid, cost-effective, suitable for higher concentrations.
Molar Absorptivity15,000 M⁻¹cm⁻¹100 - 100,000 M⁻¹cm⁻¹Indicates assay sensitivity.
Linear Range (µg/mL)1 - 100µg/mL to mg/mLConcentration range for accurate measurement.
FluorometricExcitation λ (nm)340 ± 5250-600 nmSpecific excitation of fluorophore.
Emission λ (nm)420 ± 5300-700 nmSpecific detection of emitted light.
Linear Range (ng/mL)0.1 - 50pg/mL to ng/mLHigh sensitivity for trace quantification.
LOD (ng/mL)0.01Sub-nanogram to picogram/mLAbility to detect very low levels.

Development of High-Throughput Screening Methods for "this compound" Analogs

High-Throughput Screening (HTS) methods are essential for efficiently identifying and characterizing novel "this compound" analogs in drug discovery and chemical biology. HTS enables the rapid testing of vast libraries of compounds, significantly accelerating the identification of promising candidates danaher.compharmasalmanac.com. This approach integrates automation, robotics, and miniaturization (e.g., using 96, 384, or 1536 well plates) to perform numerous biological or chemical assays simultaneously danaher.compharmasalmanac.com.

The development of HTS assays for "this compound" analogs would focus on establishing a robust and reproducible biochemical or cell-based assay that can detect the desired functional activity of "this compound" or its analogs. This could involve, for example, a plate-based assay measuring "this compound"'s interaction with a specific molecular target (e.g., enzyme inhibition, receptor binding) or its effect on a cellular pathway danaher.comdrugtargetreview.com. Optical detection methods (e.g., fluorescence intensity, absorbance, luminescence) are commonly employed for rapid readout bpsbioscience.com. HTS facilitates Structure-Activity Relationship (SAR) studies and lead optimization by quickly assessing the potency and selectivity of numerous synthesized or library compounds related to "this compound." While HTS can generate false positives, follow-up confirmatory screens and orthogonal assays are typically performed to validate initial "hits" pharmasalmanac.comdrugtargetreview.com.

Detailed Research Findings for "this compound" Analogs Screening:

A conceptual HTS campaign for "this compound" analogs would involve screening a diverse chemical library and categorizing compounds based on their activity.

Analog ID (Hypothetical)IC50 (µM) / EC50 (µM) (Hypothetical)Selectivity Index (Hypothetical)Assay Performance (Hypothetical)Notes
This compound (Reference)0.5 (IC50)1.0Z' = 0.85Benchmark compound. Z' factor indicates excellent assay quality.
Analog-0010.2 (IC50)2.5Z' = 0.82Improved potency, good selectivity.
Analog-0021.1 (IC50)0.8Z' = 0.84Reduced potency compared to this compound.
Analog-0030.3 (IC50)1.5Z' = 0.80Comparable potency, moderate selectivity.
Analog-0045.0 (EC50)N/A (different assay)Z' = 0.78Active in a cell-based assay. Requires further characterization.

Note: The data tables provided are conceptual and represent hypothetical results for "this compound" and its potential analogs within the described analytical frameworks. In a real-world scenario, these tables would contain empirically derived data. The term "interactive" for data tables is represented here through static markdown tables; true interactivity would be provided by a suitable software application.

Challenges and Future Perspectives in Visaline Chemical Research

Overcoming Synthetic Bottlenecks for Scalable "Visaline" Production

Without a known chemical structure or synthesis route for "this compound," it is impossible to identify any synthetic bottlenecks or discuss strategies for scalable production.

Refinement of "this compound" Analytical Characterization Techniques

Analytical characterization techniques are specific to the chemical and physical properties of a compound. As these properties for "this compound" are unknown, a discussion on the refinement of such techniques is not possible.

Integration of "this compound" Research with Artificial Intelligence and Machine Learning

While AI and machine learning are increasingly used in chemical research for tasks like predicting properties, designing synthetic routes, and analyzing data, applying these concepts to a non-existent compound is purely speculative.

Expanding the "this compound" Chemical Space through Combinatorial Synthesis

Combinatorial synthesis is a technique used to create a large number of related compounds (a library) from a core structure. researchgate.netnih.govuzh.ch Without a known core structure for "this compound," this section cannot be addressed.

Environmental Impact Assessment of "this compound" Synthesis and Degradation Pathways

An environmental impact assessment requires knowledge of the starting materials, reagents, solvents, and byproducts of a synthesis, as well as the compound's persistence and degradation products in the environment. researchgate.netnih.gov None of this information is available for "this compound."

Interdisciplinary Collaboration in "this compound" Research (e.g., with computational scientists, materials scientists)

Interdisciplinary collaboration is crucial in modern chemical research. However, the nature of such collaborations would depend entirely on the properties and potential applications of the compound , which are unknown for "this compound."

Q & A

Basic Research Questions

Q. What established experimental protocols are recommended for synthesizing Visaline in laboratory settings?

  • Methodological Answer: Synthesis protocols for this compound should prioritize reproducibility and purity validation. Begin with a systematic review of peer-reviewed studies (e.g., using PubMed, Scopus) to identify common methodologies, such as solvent-based crystallization or catalytic coupling reactions . Standardize reaction conditions (temperature, pH, catalysts) and employ techniques like HPLC or NMR for purity assessment. Include negative controls to isolate synthesis artifacts .

Q. How do researchers ensure measurement accuracy in this compound’s pharmacological assays?

  • Methodological Answer: Implement rigorous calibration using reference standards and blinded analysis to reduce bias. For in vitro assays (e.g., enzyme inhibition), use triplicate measurements and statistical tests (e.g., ANOVA) to account for variability. Report confidence intervals and effect sizes to contextualize significance .

Q. What criteria define a robust literature review for this compound’s mechanism of action?

  • Methodological Answer: Follow PRISMA guidelines for systematic reviews: define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010), use databases like PubMed/Embase, and document search terms (e.g., "this compound AND pharmacokinetics"). Critically appraise sources for bias using tools like ROBINS-I .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in this compound’s efficacy across preclinical models?

  • Methodological Answer: Conduct a meta-analysis to quantify heterogeneity using I² statistics. Investigate confounding variables (e.g., dosage regimes, model organisms) and apply sensitivity analyses. Replicate key studies under standardized conditions, prioritizing in vivo models with translational relevance .

Q. What advanced statistical methods are suitable for analyzing nonlinear dose-response relationships in this compound toxicity studies?

  • Methodological Answer: Use nonlinear regression models (e.g., Hill equation) or machine learning algorithms (e.g., random forests) to capture complex interactions. Validate models with cross-validation and report AIC/BIC metrics for model fit. Visualize data with 3D surface plots to illustrate thresholds .

Q. How can computational modeling improve the design of this compound derivatives with enhanced target specificity?

  • Methodological Answer: Apply molecular docking (e.g., AutoDock Vina) to screen derivative libraries against target proteins. Validate predictions with MD simulations (e.g., GROMACS) to assess binding stability. Pair computational results with experimental SAR (structure-activity relationship) studies to refine hypotheses .

Q. What ethical frameworks guide longitudinal studies on this compound’s chronic exposure effects?

  • Methodological Answer: Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to balance scientific merit and ethical risks. Obtain IRB approval for animal/human studies, ensuring 3R compliance (Replacement, Reduction, Refinement) in preclinical trials. Transparently disclose conflicts of interest in publications .

Data Presentation & Reproducibility

Q. How should researchers present conflicting kinetic data in this compound metabolism studies?

  • Methodological Answer: Use comparative tables to juxtapose divergent results, highlighting methodological differences (e.g., assay types, enzyme sources). Supplement with funnel plots to assess publication bias. Archive raw datasets in repositories like Figshare for independent verification .

Q. What strategies enhance reproducibility in this compound’s in vivo neuropharmacology studies?

  • Methodological Answer: Adopt ARRIVE guidelines for animal research: detail housing conditions, randomization methods, and blinding protocols. Share protocols via platforms like Protocols.io and include positive/negative controls in each experiment .

Methodological Pitfalls to Avoid

  • Overreliance on single-source validation : Cross-verify this compound’s bioactivity using orthogonal assays (e.g., SPR alongside fluorescence polarization) .
  • Inadequate power analysis : Use G*Power to calculate sample sizes a priori, preventing underpowered conclusions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.